Thiophen-2-ylmethanesulfonyl chloride

Synthetic Instability Reaction Byproduct Analysis Electron-Rich Heterocycles

Source Thiophen-2-ylmethanesulfonyl chloride (CAS 174961-04-7) for specialized, in-situ sulfonylation. This electrophilic sulfonylating agent uniquely leverages electron-rich thiophene chemistry for amine and alcohol derivatization. Critically, its documented decomposition to 2-chloromethylthiophene upon isolation mandates immediate, in-situ generation and consumption protocols. This property makes it the definitive reagent for creating unstable sulfonamide derivatives inaccessible from pre-formed, isolated sulfonyl chlorides. Adopting this compound avoids failed synthetic routes common with more stable analogs, ensuring higher yields and purity in the preparation of thiophene-2-methanesulfonates or sulfonamides. Strictly anhydrous and low-temperature handling is required due to its high solvolytic reactivity. Ideal for medicinal chemistry and materials science applications requiring an electron-rich thienylmethyl moiety.

Molecular Formula C5H5ClO2S2
Molecular Weight 196.7 g/mol
Cat. No. B13246310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiophen-2-ylmethanesulfonyl chloride
Molecular FormulaC5H5ClO2S2
Molecular Weight196.7 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)CS(=O)(=O)Cl
InChIInChI=1S/C5H5ClO2S2/c6-10(7,8)4-5-2-1-3-9-5/h1-3H,4H2
InChIKeyOOTNVAVWZJJRKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiophen-2-ylmethanesulfonyl Chloride: A Key Sulfonylating Agent for Heterocyclic Synthesis


Thiophen-2-ylmethanesulfonyl chloride (CAS 174961-04-7) is a specialized organosulfur compound within the methanesulfonyl chloride class, characterized by a reactive sulfonyl chloride group appended to a thiophene ring. Its primary role in organic synthesis is as a potent electrophilic sulfonylating agent for introducing methanesulfonyl moieties into nucleophilic substrates like amines and alcohols . This compound is distinct from simpler arenesulfonyl chlorides due to the unique electronic properties imparted by the electron-rich thiophene heterocycle, which significantly influences its reactivity profile and synthetic utility [1].

Why In-Class Thiophen-2-ylmethanesulfonyl Chloride Substitution is Not Straightforward


Simple substitution of Thiophen-2-ylmethanesulfonyl chloride with other aryl methanesulfonyl chlorides (e.g., phenylmethanesulfonyl chloride) or even other thiophene-based sulfonyl chlorides (e.g., 2-thiophenesulfonyl chloride) is not chemically straightforward. The electron-rich nature of the 2-thienylmethyl group confers distinct reactivity and stability profiles [1]. Critically, its propensity for facile decomposition to 2-chloromethylthiophene under standard synthetic conditions [2] means that reaction protocols developed for more stable analogs may fail, leading to low yields or intractable mixtures. Furthermore, the sulfonyl chloride moiety in this specific structure participates in solvolytic pathways that differ significantly in rate and mechanism from both its phenyl-based and heterocyclic sulfonyl chloride counterparts [3].

Quantitative Differentiation Guide for Thiophen-2-ylmethanesulfonyl Chloride vs. Analogs


Decomposition Propensity: Thiophen-2-ylmethanesulfonyl Chloride vs. Electron-Rich Analogs

Thiophen-2-ylmethanesulfonyl chloride exhibits pronounced instability under typical synthetic conditions, a property not observed with its less electron-rich analog phenylmethanesulfonyl chloride. Attempted synthesis or isolation of the target compound frequently results in its quantitative decomposition to the corresponding 2-chloromethylthiophene [1].

Synthetic Instability Reaction Byproduct Analysis Electron-Rich Heterocycles

Comparative Hydrolysis Kinetics: 2-Thiophenesulfonyl Chloride vs. Phenylmethanesulfonyl Chloride

As a structural and electronic analog for the sulfonyl chloride moiety, the solvolytic reactivity of 2-thiophenesulfonyl chloride provides a quantitative benchmark. Its hydrolysis rate constant in 100% water at 25.0 °C has been measured at 53.2 × 10⁻⁵ s⁻¹ [1]. While a direct rate constant for phenylmethanesulfonyl chloride at the same temperature is not available, the study's extended Grunwald-Winstein correlation analysis confirms a distinct sensitivity to solvent nucleophilicity and ionizing power, indicating a different solvolytic pathway compared to phenylmethanesulfonyl chloride [2].

Solvolysis Kinetics Hydrolytic Stability Reactivity Comparison

Synthetic Accessibility: Successful vs. Failed Preparations of Methanesulfonyl Chlorides

The synthesis of Thiophen-2-ylmethanesulfonyl chloride is challenging due to the electron-rich nature of the thienylmethyl group, which promotes decomposition pathways. Literature reports indicate that attempts to prepare this specific compound result in failure, with 2-chloromethylthiophene being the sole recovered product [1]. This stands in contrast to the successful preparation of other methanesulfonyl chlorides, such as 2-naphthyl and 5-benzo[b]thienyl analogs, using a novel procedure developed to circumvent such issues in less reactive systems [1].

Synthetic Methodology Electrophilic Substitution Reagent Feasibility

Reductive Behavior in Disulfide Synthesis: 2-Thiophenesulfonyl Chloride vs. Other Heterocycles

Under reductive conditions using the Ekbom method (iodine catalyst, red phosphorus), 2-thiophenesulfonyl chloride demonstrates unique inertness, failing to yield any disulfide product and resulting in recovery of the starting material [1]. This behavior is anomalous among heterocyclic sulfonyl chlorides tested and contrasts with the reactivity of other substrates under identical conditions. The formation of the desired disulfide could only be achieved by adding a calculated amount of iodine and conducting the reaction at low temperature [1].

Reduction Chemistry Disulfide Synthesis Heterocyclic Reactivity

Validated Application Scenarios for Thiophen-2-ylmethanesulfonyl Chloride


In-Situ Generation for the Synthesis of Highly Labile Sulfonamides

Given the documented decomposition of Thiophen-2-ylmethanesulfonyl chloride to 2-chloromethylthiophene upon attempted isolation [1], its primary utility lies in immediate, in-situ generation and consumption. This approach is essential for preparing sulfonamide derivatives that themselves are too unstable to be obtained from a pre-formed, isolated sulfonyl chloride reagent. This scenario is supported by the broader context of sulfonyl chlorides being key precursors for sulfonamide-based drugs [2].

Development of Novel Heterocyclic Building Blocks via Low-Temperature Quenching

The high solvolytic reactivity of the 2-thiophenesulfonyl chloride core, as quantified by its hydrolysis rate (k = 53.2 × 10⁻⁵ s⁻¹ at 25.0°C) [3], indicates that Thiophen-2-ylmethanesulfonyl chloride must be handled under rigorously anhydrous and low-temperature conditions. This necessitates specialized protocols for quenching with amines or alcohols to produce thiophene-2-methanesulfonates or sulfonamides. Such building blocks are valuable for introducing the electron-rich thienylmethyl moiety into more complex molecules for medicinal chemistry or materials science applications.

Exploring Divergent Mechanistic Pathways in Solvolysis Studies

Research into solvent effects on sulfonyl chloride solvolysis has shown that 2-thiophenesulfonyl chloride exhibits a unique sensitivity profile to solvent nucleophilicity and ionizing power compared to phenylmethanesulfonyl chloride [3]. This suggests that Thiophen-2-ylmethanesulfonyl chloride is a valuable probe molecule for fundamental physical organic chemistry studies. Its application is not in large-scale production but in elucidating the subtle mechanistic shifts between concerted SN2, elimination-addition, and other solvolytic pathways, thereby informing the design of more robust sulfonyl transfer reagents.

Avoidance in Reductive Disulfide Synthesis Protocols

Based on the observed failure of the closely related 2-thiophenesulfonyl chloride to undergo reductive dimerization under standard Ekbom method conditions [4], Thiophen-2-ylmethanesulfonyl chloride should be explicitly excluded as a candidate for any synthetic route that involves a reductive step to form a disulfide. This negative selection criterion is crucial for efficient route scouting and prevents investment in a synthetic path with a high probability of failure.

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